

Application Note: NMR Signal Assignment for the Structural Elucidaion of Carabrolactone B

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Compound of Interest

Compound Name: Carabrolactone B

Cat. No.: B563906

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Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed guide to the assignment of Nuclear Magnetic Resonance (NMR) signals for the structural elucidation of **Carabrolactone B**, a representative sesquiterpene lactone. The methodologies and data presented are based on the principles of modern NMR spectroscopy and are exemplified by the structural characterization of vernodalinol, a closely related natural product.

Introduction

Carabrolactone B is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. The precise determination of their molecular structure is crucial for understanding their mechanism of action and for potential drug development. NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of such complex molecules in solution. This application note details the systematic approach to assigning the ^1H and ^{13}C NMR signals of **Carabrolactone B** using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of **Carabrolactone B** are provided below.

2.1. Sample Preparation

A sample of purified **Carabrolactone B** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , Methanol- d_4 , Acetone- d_6) in a 5 mm NMR tube. The choice of solvent is critical to ensure good signal dispersion and to avoid overlapping signals with the analyte.

Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

2.2. NMR Data Acquisition

All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

- ^1H NMR (Proton NMR): This is the fundamental experiment providing information on the number of different types of protons, their chemical environment, and their scalar couplings.
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Spectral Width: Typically 12-16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
- ^{13}C NMR (Carbon NMR): This experiment provides information on the number of different types of carbon atoms in the molecule.
 - Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Spectral Width: Typically 220-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .

- DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.
- 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled to each other, typically over two or three bonds (³JHH). It is crucial for establishing proton-proton connectivity networks within the molecule.
- 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C NMR spectra.
- 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). It is essential for assembling the molecular fragments identified from COSY data and for identifying quaternary carbons.
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are scalar-coupled. It provides crucial information about the relative stereochemistry of the molecule.

NMR Data Presentation and Signal Assignment

The structural elucidation of **Carabrolactone B** is achieved through the comprehensive analysis of the following NMR data. The data presented here is based on the published data for the structurally similar sesquiterpene lactone, vernodalinol.^[1]

Table 1: ¹H (500 MHz) and ¹³C (125 MHz) NMR Data for **Carabrolactone B** (in Methanol-d₄)

Position	δC (ppm)	δH (ppm), Multiplicity (J in Hz)	Key HMBC Correlations (H to C)	Key COSY Correlations (H to H)	Key NOESY Correlations (H to H)
1	135.2	5.95, d (10.0)	C2, C5, C10	H2	H2, H9 α
2	128.5	6.20, dd (10.0, 6.0)	C1, C3, C4, C10	H1, H3	H1, H3
3	72.1	4.50, d (6.0)	C2, C4, C5	H2	H2, H4
4	78.9	4.80, br s	C2, C3, C5, C6	H3	H3, H5
5	50.1	2.80, m	C1, C4, C6, C10	H4, H6	H4, H6
6	83.3	4.13, dd (11.1, 9.0)	C4, C5, C7, C8	H5, H7	H5, H7
7	43.2	3.30, m	C5, C6, C8, C11	H6, H8	H6, H8
8	67.2	2.48, d (11.2)	C6, C7, C9, C11	H7	H7, H9 β
9	30.2	2.90, m; 2.32, m	C7, C8, C10	H8	H8, H14
10	148.9	-	-	-	-
11	138.9	-	-	-	-
12	170.2	-	-	-	-
13	121.1	6.27, d (3.6); 5.54, d (3.2)	C7, C11, C12	H7	H7
14	114.4	4.98, s; 4.78, s	C1, C9, C10	H9	H9
15	21.3	1.85, s	C3, C4, C5	-	H4
1'	168.0	-	-	-	-

2'	75.1	5.10, q (6.5)	C1', C3'	H3'	H3'
3'	20.5	1.50, d (6.5)	C1', C2'	H2'	H2'

3.1. Analysis of 1D NMR Data (^1H , ^{13}C , and DEPT-135)

The ^{13}C NMR and DEPT-135 spectra of **Carabrolactone B** indicate the presence of 18 carbon signals, which can be classified as follows:

- CH_3 : Two signals
- CH_2 : Two signals (one olefinic)
- CH : Eight signals (including four oxygenated methines)
- C (quaternary): Six signals (including two carbonyls and two olefinic carbons)

The ^1H NMR spectrum displays a range of signals from olefinic protons (δ 4.7-6.3 ppm) to oxygenated methine protons (δ 4.1-5.1 ppm) and aliphatic protons (δ 1.5-3.3 ppm).

3.2. Analysis of 2D NMR Data (COSY, HSQC, HMBC, and NOESY)

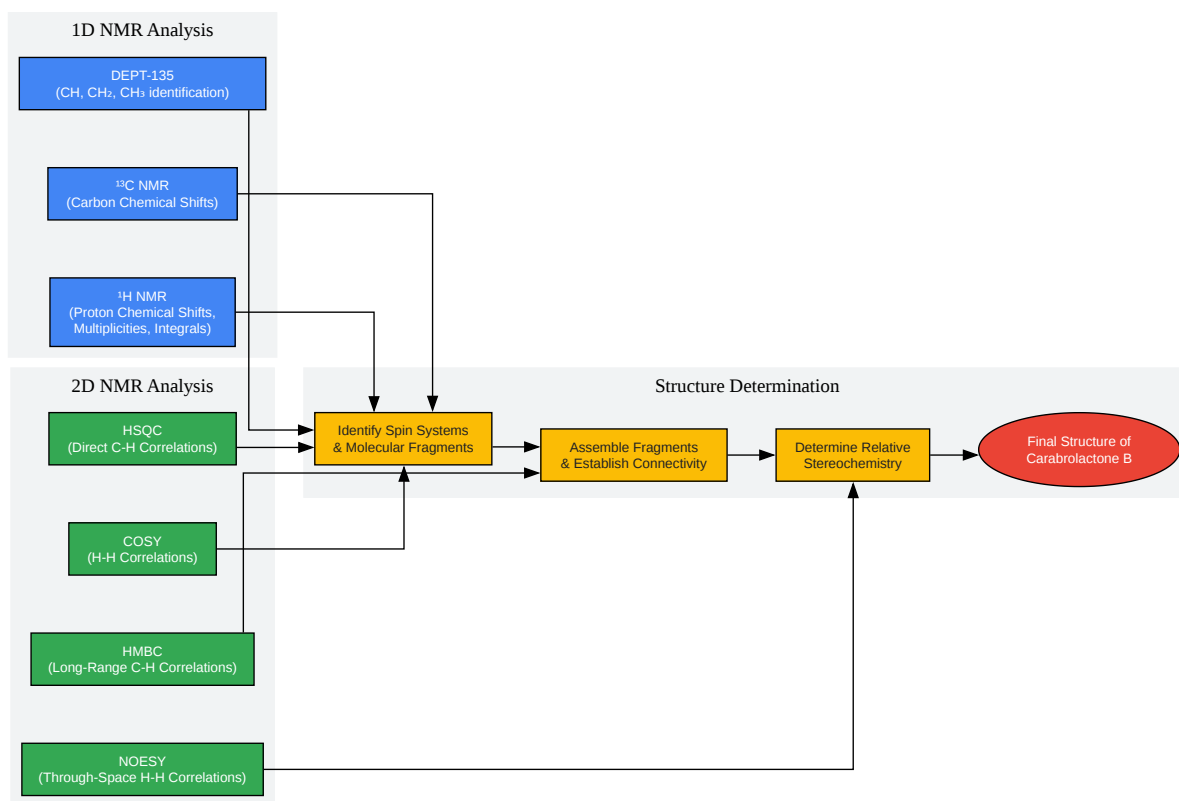
The structural fragments of **Carabrolactone B** are assembled using the correlations observed in the 2D NMR spectra.

- **COSY**: The COSY spectrum reveals the proton-proton coupling networks. For instance, a correlation is observed between H1 and H2, which in turn is coupled to H3. Another key correlation is seen between H5, H6, H7, and H8, establishing a significant portion of the core ring structure.
- **HSQC**: The HSQC spectrum allows for the direct assignment of protonated carbons. For example, the proton at δ 5.95 ppm (H1) is directly attached to the carbon at δ 135.2 ppm (C1).
- **HMBC**: The HMBC spectrum is crucial for connecting the structural fragments and identifying the positions of quaternary carbons. Key HMBC correlations include:

- The protons of the methyl group at δ 1.85 ppm (H15) show correlations to C3, C4, and C5, confirming its attachment to C4.
- The exocyclic methylene protons H13a and H13b show correlations to the lactone carbonyl C12, as well as to C7 and C11, confirming the α -methylene- γ -lactone moiety.
- The protons of the side chain (H2' and H3') show correlations to the ester carbonyl C1', confirming the ester linkage.
- NOESY: The NOESY spectrum provides through-space correlations, which are vital for determining the relative stereochemistry. For example, a NOESY correlation between H1 and H9 α , and the absence of a correlation between H1 and H5, helps to define the ring junction stereochemistry.

Visualization of the Elucidation Workflow

The logical workflow for the NMR signal assignment and structural elucidation of **Carabrolactone B** is depicted in the following diagram.



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Caption: Workflow for the structural elucidation of **Carabrolactone B** using NMR spectroscopy.

Conclusion

The combination of 1D and 2D NMR experiments provides a powerful and definitive method for the complete structural elucidation of complex natural products like **Carabrolactone B**. By systematically analyzing the data from ^1H , ^{13}C , DEPT, COSY, HSQC, HMBC, and NOESY experiments, it is possible to unambiguously assign all proton and carbon signals and determine the connectivity and relative stereochemistry of the molecule. This detailed structural information is fundamental for further research into its biological activity and potential therapeutic applications.

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References

- 1. Isolation and structure determination of a sesquiterpene lactone (vernodalinol) from Vernonia amygdalina extracts - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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